3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid
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Overview
Description
3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and carbamoyl groups attached to a benzoic acid core
Preparation Methods
The synthesis of 3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and 2-(trifluoromethyl)aniline.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-methoxybenzoic acid with a suitable coupling reagent to introduce the carbamoyl group.
Final Product Formation: The intermediate is then reacted with 2-(trifluoromethyl)aniline under specific conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where these groups are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid include:
3-Methoxybenzoic acid: Lacks the trifluoromethyl and carbamoyl groups, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the methoxy and carbamoyl groups, leading to different applications and biological activity.
4-Methoxyphenylboronic acid: Contains a methoxy group but has a boronic acid moiety instead of the benzoic acid core, used in different types of chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-methoxy-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5/c1-25-14-8-10(16(23)24)6-7-13(14)26-9-15(22)21-12-5-3-2-4-11(12)17(18,19)20/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJLRHQOWREQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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